2-Thia-5-azabicyclo[4.2.0]octane
Description
Classification and Nomenclature of Bridged and Fused Ring Systems
Bicyclic compounds are primarily classified into two main types: fused and bridged systems. chemistrysteps.com
Fused Bicyclic Compounds: In these systems, the two rings share two adjacent atoms, known as bridgehead atoms, and the bond between them. chemistrylearner.com A common example is decalin. chemistrylearner.com The nomenclature for these compounds uses the prefix "bicyclo" followed by brackets containing three numbers separated by dots. These numbers represent the number of atoms in the paths connecting the two bridgehead carbons, listed in descending order. For fused rings, the third number is always zero. wikipedia.orgyoutube.com For instance, decalin is named bicyclo[4.4.0]decane. wikipedia.org
Bridged Bicyclic Compounds: In bridged systems, the bridgehead atoms are not directly connected but are linked by a "bridge" of one or more atoms. wikipedia.org Norbornane is a classic example of a bridged compound. chemistrylearner.com The naming convention is similar to fused systems, but all three numbers in the brackets are greater than zero. youtube.com
Spiro compounds are another class where two rings are connected by a single common atom. wikipedia.org
The IUPAC nomenclature for bicyclic compounds involves identifying the total number of atoms in the ring system to determine the parent alkane name. chemistrylearner.comorganicchemistrytutor.com Numbering begins at one bridgehead atom and proceeds along the longest path to the second bridgehead, then along the next longest path, and finally along the shortest path. chemistrysteps.comwikipedia.org
Specific Focus on Heteroatom-Containing Bicyclo[4.2.0]octane Frameworks
2-Thia-5-azabicyclo[4.2.0]octane is a heterocyclic compound featuring a bicyclo[4.2.0]octane core where the carbon atom at position 2 is replaced by a sulfur atom, and the carbon atom at position 5 is replaced by a nitrogen atom. The hydrochloride salt of this compound is documented with the CAS number 1955554-05-8. bldpharm.com This structural arrangement is a key component in various synthetic intermediates and pharmacologically active molecules. For instance, derivatives of this scaffold are integral to certain cephalosporin (B10832234) antibiotics. chemicalbook.comlgcstandards.com
The bicyclo[4.2.0]octane framework can incorporate one or more nitrogen atoms, leading to azabicyclo[4.2.0]octane and diazabicyclo[4.2.0]octane derivatives. These compounds have been the subject of extensive research due to their interesting chemical reactivity and biological properties.
Azabicyclo[4.2.0]octane Derivatives: The photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines has been shown to produce various cyano-substituted 2-azabicyclo[4.2.0]octane derivatives. rsc.org Furthermore, poly(1-azabicyclo[4.2.0]octane), also known as polyconidine, has been synthesized and explored as a potential carrier system for biological macromolecules. dergipark.org.tr The structure of 8-oxo-1-azabicyclo[4.2.0]octane and its 5-oxa derivative have been studied to understand the structure-activity relationships of β-lactamase inhibitors. nih.gov
Diazabicyclo[4.2.0]octane Derivatives: A series of 3,8-diazabicyclo[4.2.0]octane derivatives have been synthesized and identified as potent agonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgresearchgate.net These compounds have shown high affinity and efficacy, particularly at the hα4β2 receptor subtype, making them promising candidates for the development of analgesics. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on these derivatives to optimize their activity and selectivity. nih.govnih.gov Other related structures include 1,7-diazabicyclo[4.2.0]octan-8-one and its analogues, which exhibit varying polarity and potential as hydrogen-bond acceptors.
The bicyclo[4.2.0]octane core is a recurring motif in a number of natural products, often arising from biosynthetic pathways involving polyene precursors. nih.gov For example, kingianins, a class of pentacyclic polyketides with anti-apoptotic and anti-diabetic properties, are thought to be formed from monomers with a bicyclo[4.2.0]octadiene backbone. researchgate.netacgpubs.org The synthesis of the bicyclo[4.2.0]octane ring system is a key step in the total synthesis of these complex natural products. researchgate.net
The bicyclo[4.2.0]octane framework has also been utilized in the synthesis of prostacyclin analogs and other biologically active molecules. acs.org The unique reactivity of this strained ring system makes it a valuable building block in organic synthesis. ontosight.ai For instance, it can undergo nucleophilic addition, cycloaddition, and rearrangement reactions to form more complex molecular architectures. ontosight.ai The synthesis of this framework can be achieved through various methods, including [2+2] ketene (B1206846) cycloadditions and intramolecular photocycloadditions. researchgate.netresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C6H11NS |
|---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
2-thia-5-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H11NS/c1-2-6-5(1)7-3-4-8-6/h5-7H,1-4H2 |
InChI Key |
NGCCODDSSJRODG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1NCCS2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thia 5 Azabicyclo 4.2.0 Octane and Its Analogs
General Strategies for Bicyclo[4.2.0]octane Ring System Construction
The construction of the bicyclo[4.2.0]octane ring system, the carbocyclic parent of the target heterocycle, relies on several key synthetic strategies. These methods are foundational for understanding the approaches to more complex heterocyclic variants. Common strategies include intramolecular cyclizations, ring expansions, and, most prominently, cycloaddition reactions. rsc.org For instance, the ring expansion of cyclopropane (B1198618) derivatives and various cyclization reactions represent viable pathways to the fused 4- and 6-membered ring structure.
In the context of heterocyclic analogs like the 2-thia-5-azabicyclo[4.2.0]octane system, synthetic efforts are often dominated by methods that build the β-lactam ring onto a pre-existing or concurrently formed six-membered ring. The most historically significant and widely used methods for constructing the core of β-lactam antibiotics involve the fermentation or enzymatic modification of naturally produced precursors. justia.com However, total synthesis approaches, which provide greater flexibility for creating analogs, primarily depend on cycloaddition reactions to form the crucial four-membered ring.
Cycloaddition Approaches for Bicyclic Formation
Cycloaddition reactions are among the most powerful and versatile tools for the stereocontrolled synthesis of cyclic and bicyclic compounds. mdpi.com They involve the combination of two unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. For the synthesis of the this compound core, the most relevant cycloadditions are those that form the four-membered azetidine (B1206935) or azetidin-2-one (B1220530) ring. These reactions can be broadly categorized into photochemical and thermal processes.
Photochemical [2+2] cycloadditions are powerful methods for constructing four-membered rings. nih.gov The reaction between an electronically excited alkene and a ground-state alkene to form a cyclobutane (B1203170) is a classic example. In the context of nitrogen-containing heterocycles, the aza Paternò–Büchi reaction, which is the photocycloaddition of an imine (or a related C=N bond) and an alkene, provides a direct route to azetidines. rsc.orgnih.gov This reaction can proceed via either an excited singlet state in a concerted manner or a triplet state through a stepwise mechanism involving a 1,4-biradical intermediate. nih.gov Intramolecular variants of this reaction are particularly useful for constructing fused bicyclic systems like the azabicyclo[4.2.0]octane core. nih.gov
Photochemical [2+2] Cycloaddition Reactions in Azabicyclo[4.2.0]octane Synthesis
Substrate Scope and Limitations in Photochemical Cycloadditions
The success of the aza Paternò–Büchi reaction is highly dependent on the nature of the substrates. The imine component typically requires a conjugating group, such as a phenyl or carbonyl group, to facilitate the necessary electronic excitation. nih.gov The alkene partner can vary, with electron-rich alkenes often showing good reactivity. nih.gov However, a significant limitation is the prevalence of competing photochemical processes, such as Norrish Type I cleavage of the imine precursor, which can reduce the efficiency of the desired cycloaddition. nih.gov To overcome this, a large excess of the alkene component is sometimes required in intermolecular reactions. nih.gov In recent years, the scope has been expanded to include less activated systems through the use of photocatalysis. For example, visible-light-mediated cycloadditions have been developed using precursors like 2-isoxazoline-3-carboxylates, which can react with a variety of activated and unactivated alkenes. rsc.org
| Imine/Precursor | Alkene Partner | Resulting Structure Type | Key Observation |
|---|---|---|---|
| 2-Phenyl-1,3-oxazin-4-one | Dimethoxyethylene | Fused Azetidine | Reaction occurs at the C=N bond of the oxazinone. nih.gov |
| N-Acyl Imines | Electron-rich Alkenes | Functionalized Azetidines | Generally requires a sensitizer (B1316253) for triplet energy transfer. nih.gov |
| 2-Isoxazoline-3-carboxylates | Styrenes, Unactivated Alkenes | Substituted Azetidines | Proceeds via visible-light photocatalysis, expanding substrate scope. rsc.org |
| Allylamine-derived imines | Internal Alkene (intramolecular) | 3-Azabicyclo[3.2.0]heptanes | Efficient intramolecular cyclization to form fused bicyclic systems. nih.gov |
Catalytic Systems for Visible Light Promoted Cycloadditions
The use of high-energy UV light in traditional photochemical reactions can lead to side reactions and substrate degradation. A significant advancement has been the development of catalytic systems that allow these cycloadditions to be promoted by visible light. rsc.org This is typically achieved through triplet-triplet energy transfer from an excited photocatalyst to the substrate. Common photosensitizers for triplet-state reactions include ketones like acetone (B3395972) and benzophenone. nih.gov More recently, transition metal photocatalysts, particularly iridium(III) and ruthenium(II) complexes, have emerged as highly effective for promoting [2+2] cycloadditions under visible light irradiation. rsc.org For instance, iridium(III) photocatalysts can activate precursors like 2-isoxazoline-3-carboxylates via triplet energy transfer, enabling their cycloaddition with alkenes to form azetidines under mild conditions. rsc.org
Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted processes involving two standard alkene components. However, this restriction is lifted for specific substrates, most notably ketenes. The Staudinger synthesis, the [2+2] cycloaddition of a ketene (B1206846) with an imine, is a cornerstone of β-lactam synthesis and remains one of the most general methods for preparing 2-azetidinones. mdpi.com The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to form the four-membered ring. mdpi.com This method is directly applicable to the synthesis of the 2-thia-5-azabicyclo[4.2.0]octan-8-one core, which is characteristic of cephalosporins. In this context, a ketene (often generated in situ from an acyl chloride and a base) is reacted with a dihydrothiazine bearing an imine or a related functional group. mdpi.com
| Feature | Description |
|---|---|
| Reactants | Ketene (or ketene precursor like an acyl chloride) and an Imine. |
| Product | 2-Azetidinone (β-Lactam). |
| Mechanism | Stepwise, involving a zwitterionic intermediate followed by electrocyclization. |
| Stereoselectivity | The stereochemical outcome (cis vs. trans β-lactam) is complex and depends on the substituents, solvent, and mode of ketene generation. |
| Application | A primary method for the synthesis of the β-lactam ring in penicillins and cephalosporins. |
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings with high stereocontrol. rsc.orgnih.gov While it does not directly form the bicyclo[4.2.0]octane system in one step, it is a key strategy for constructing the six-membered ring component, which can then be elaborated to the final bicyclic product. For instance, a Diels-Alder reaction between a diene and cyclobutenone as the dienophile can directly generate the bicyclo[4.2.0]octane skeleton.
In the context of aza-heterocycles, the aza-Diels-Alder reaction is particularly relevant. rsc.orgnih.gov In these reactions, a nitrogen atom is part of either the diene (azadiene) or the dienophile (e.g., an imine). rsc.org For the synthesis of the this compound system, an inverse-electron-demand aza-Diels-Alder reaction could be envisioned to form the six-membered dihydrothiazine ring. This would involve the reaction of an electron-deficient azadiene (e.g., an N-sulfonyl-1-aza-1,3-butadiene) with an electron-rich dienophile. nih.gov The resulting six-membered ring could then undergo further reactions, such as an intramolecular cyclization, to form the fused four-membered ring. Alternatively, cascade reactions involving in situ generated trienamines have been used to form bicyclic azaheterocycles via a formal aza-Diels-Alder/ring-closing sequence. researchgate.net
Ring-Closing Reactions and Intramolecular Cyclizations
The formation of the characteristic fused ring system of this compound often relies on strategic ring-closing and intramolecular cyclization reactions.
Strategies for Forming the Thia-Azabicyclo[4.2.0]octane System
The construction of the thia-azabicyclo[4.2.0]octane system is a key challenge in the synthesis of cephalosporin-related compounds. These methods often involve the formation of the dihydrothiazine ring fused to a β-lactam ring. One notable strategy involves a Michael-type addition to the dihydrothiazine ring, leading to spiro-cephalosporin compounds. mdpi.com The inherent three-dimensional structure of these spiro compounds is considered advantageous for enhancing protein interactions and solubility. mdpi.com
Another approach involves the cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane, also known as conidine, using chiral tricyclic amino acid esters as acylating agents to produce optically active biopolymers. researchgate.net The mechanism involves the alkyl halide adding to the conidine to form a quaternary ammonium (B1175870) salt, which is then attacked by another monomer in an SN2 reaction, leading to the opening of the four-membered ring. researchgate.net
Annulation Reactions to Construct the Bicyclic Core
Annulation reactions provide a powerful tool for constructing the bicyclic core of thia-azabicyclo[4.2.0]octane systems. These reactions involve the formation of a new ring onto a pre-existing one. For instance, Lewis acid-catalyzed [4+2] annulation of bicyclobutanes with dienol ethers has been utilized to synthesize bicyclo[4.1.1]octanes. researchgate.net While not directly forming the thia-azabicyclo system, this methodology highlights the potential of annulation strategies in constructing complex bicyclic frameworks.
The Diels-Alder reaction, a [4+2] cycloaddition, is another prominent annulation strategy. It has been employed in the synthesis of various bicyclic systems, including bicyclo[4.2.0]octane motifs. rsc.orgrsc.org For example, the reaction between a diene and a cyclobutenone can yield the bicyclo[4.2.0]octane scaffold. rsc.org The efficiency and stereoselectivity of these reactions are often influenced by the choice of catalyst and reaction conditions. rsc.org
Multi-step Synthetic Sequences Towards Functionalized Derivatives
The synthesis of functionalized this compound derivatives, particularly those related to cephalosporins, typically involves multi-step sequences that allow for the introduction of specific chemical groups.
Synthesis of Cephalosporin-Related 5-Thia-1-azabicyclo[4.2.0]octane Derivatives
The core structure of cephalosporin (B10832234) antibiotics is the 5-thia-1-azabicyclo[4.2.0]oct-2-ene system. google.com The synthesis of these derivatives is of great interest due to their antibacterial properties. google.com Many synthetic efforts focus on modifying the substituents at various positions of the bicyclic system to enhance activity and overcome resistance mechanisms.
One approach involves the enzymatic condensation of a 3′-thiosubstituted β-lactam nucleus with a phenylglycine derivative. justia.com Another method details the synthesis of spiro-cephalosporin analogues through a Michael-type addition to the dihydrothiazine ring. mdpi.com This can be followed by the removal of protecting groups, such as the p-methoxybenzyl (PMB) group, to yield functionally active compounds. mdpi.com
Furthermore, the synthesis of a dihydroxythiophene analogue of catechosporines, which features the 5-thia-1-azabicyclo[4.2.0]octane core, has been reported. nih.gov This involved creating a vinylogous cephalosporin bearing a dihydroxythiophene moiety as a potential catechol surrogate. nih.gov
Incorporation of Specific Functional Groups
The incorporation of specific functional groups onto the this compound framework is crucial for modulating the biological activity of the resulting compounds. For instance, in the synthesis of cephalosporin derivatives, various side chains are attached at the 7-position of the bicyclic system. justia.com
Protecting groups are often employed to selectively modify certain functional groups while leaving others intact. smolecule.com For example, the p-methoxybenzyl (PMB) group is a common protecting group that can be later removed to reveal a functional group. mdpi.com The use of such strategies allows for the precise and controlled synthesis of complex, functionalized derivatives.
Efficiency and Selectivity in Synthetic Routes
The efficiency and selectivity of synthetic routes leading to this compound derivatives are critical considerations for practical applications. Researchers continuously seek to develop methods that are not only high-yielding but also provide excellent control over stereochemistry.
Visible light-catalyzed intermolecular [2+2] cycloaddition reactions have been developed for the synthesis of 2-azabicyclo[4.2.0]octane compounds with high efficiency, regioselectivity, and stereoselectivity. google.com These reactions utilize a photosensitizer catalyst and proceed under mild conditions with a broad substrate scope. google.com
In the context of Diels-Alder reactions for constructing bicyclo[4.2.0]octane motifs, the use of chiral catalysts can induce enantioselectivity. rsc.org Similarly, thermal intramolecular [2+2] cycloaddition of allenes has been shown to produce bicyclo[4.2.0]oct-5-ene derivatives with high regio- and stereoselectivity. nih.gov The mechanism of these reactions is often studied to understand and improve their selectivity. nih.govresearchgate.net
The tables below summarize key aspects of the synthetic methodologies discussed.
Table 1: Ring-Closing and Annulation Strategies
| Reaction Type | Description | Key Features |
| Michael-type Addition | Addition to the dihydrothiazine ring to form spiro-cephalosporins. mdpi.com | Creates 3D structures, potentially enhancing protein interactions. mdpi.com |
| Cationic Ring-Opening Polymerization | Polymerization of 1-azabicyclo[4.2.0]octane (conidine). researchgate.net | Produces optically active biopolymers. researchgate.net |
| [4+2] Annulation (Diels-Alder) | Cycloaddition of a diene and a dienophile to form the bicyclic core. rsc.orgrsc.org | Versatile for constructing various bicyclic systems. rsc.org |
Table 2: Multi-step Synthesis and Functionalization
| Derivative Type | Synthetic Approach | Functionalization Strategy |
| Spiro-Cephalosporins | Michael-type addition followed by deprotection. mdpi.com | Removal of protecting groups (e.g., PMB) to yield active compounds. mdpi.com |
| Cephalosporin Analogues | Enzymatic condensation of a β-lactam nucleus with a side chain. justia.com | Attachment of various side chains at the 7-position. justia.com |
| Dihydroxythiophene Analogues | Synthesis of a vinylogous cephalosporin with a dihydroxythiophene moiety. nih.gov | Introduction of a catechol surrogate. nih.gov |
Table 3: Efficiency and Selectivity in Synthesis
| Method | Catalyst/Conditions | Selectivity |
| Visible Light-Catalyzed [2+2] Cycloaddition | Photosensitizer catalyst, visible light. google.com | High regio- and stereoselectivity. google.com |
| Chiral Lewis Acid-Catalyzed Diels-Alder | Chiral oxaborolidinium ions. rsc.org | Enantioselective formation of bicyclo[4.2.0]octane motifs. rsc.org |
| Thermal Intramolecular [2+2] Cycloaddition | Heating in a suitable solvent. nih.gov | High regio- and stereoselectivity. nih.gov |
Regioselectivity and Site-Selectivity
Regioselectivity and site-selectivity are critical considerations in the synthesis of this compound and its analogs, as they dictate the precise arrangement of atoms in the final bicyclic structure. The control of these aspects is often achieved through carefully designed cycloaddition reactions.
One prominent method for constructing the 2-azabicyclo[4.2.0]octane framework involves the photochemical [2+2] cycloaddition of alkenes with 1,4-dihydropyridines. rsc.orggoogle.com This reaction demonstrates high regioselectivity and stereoselectivity, providing an efficient route to polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com The use of visible light and a photosensitizer catalyst allows for mild reaction conditions and high atom economy. google.com For instance, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines yields specific trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates after hydrogenation. rsc.org
Another strategy involves the thermal cycloaddition of p-chlorobenzonitrile oxide to 1,4-dihydropyridines and 1,4,5,6-tetrahydropyridines. This approach exhibits both site- and regio-selectivity, although it lacks stereoselectivity. rsc.org
The Diels-Alder reaction is another powerful tool for controlling regioselectivity in the synthesis of bicyclic systems. For example, the reaction between a cyclobutenone and a diene has been used to synthesize bicyclo[4.2.0]octane motifs. rsc.org The strategic use of non-covalent interactions, such as hydrogen bonds and ion pairs, can also be harnessed to control regioselectivity in catalytic reactions, offering a pathway to override inherent substrate biases. semanticscholar.org
Table 1: Regioselective and Site-Selective Syntheses of Bicyclic Analogs
| Reaction Type | Reactants | Product(s) | Selectivity | Reference |
| Photochemical [2+2] Cycloaddition | Acrylonitrile and 1,4-dihydropyridines | trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates | High Regio- and Stereoselectivity | rsc.org |
| Visible-Light Promoted [2+2] Cycloaddition | Alkenes and 1,4-dihydropyridines | Polysubstituted 2-azabicyclo[4.2.0]octane compounds | High Regio- and Stereoselectivity | google.com |
| Thermal Cycloaddition | p-Chlorobenzonitrile oxide and 1,4-dihydropyridines/1,4,5,6-tetrahydropyridines | Isoxazoline-fused bicyclic compounds | Site- and Regio-selective | rsc.org |
| Diels-Alder Reaction | Cyclobutenone and Diene | Bicyclo[4.2.0]octane motifs | Regioselective | rsc.org |
Diastereoselectivity and Enantioselectivity in Bicyclic Synthesis
Achieving high levels of diastereoselectivity and enantioselectivity is paramount in the synthesis of complex, chiral molecules like many this compound analogs. Various strategies have been developed to control the three-dimensional arrangement of atoms during the formation of the bicyclic ring system.
A notable approach involves an enantioselective isomerization followed by a diastereoselective [2+2] cycloaddition. This method has been successfully applied to the synthesis of diverse bicyclo[4.2.0]octanes. nih.gov The process begins with the generation of a chiral allene (B1206475) through an isomerization reaction catalyzed by a thiourea (B124793) catalyst. nih.gov The subsequent diastereoselective cycloaddition with a tethered alkene, promoted by a Lewis acid like Bi(OTf)₃, leads to the formation of the bicyclo[4.2.0]octane scaffold with good yield, diastereoselectivity, and enantioselectivity. nih.gov
In the context of synthesizing azabicyclo[2.2.2]octane systems, a related bicyclic structure, diastereoselective 1,4-additions have been explored. For instance, the 1,4-addition of nitromethane (B149229) to 5-trimethylsilyl-2-cyclohexenone proceeds with high diastereoselectivity, laying the groundwork for enantioselective routes to aza-containing bicyclic compounds. clockss.org
Photochemical [2+2] cycloadditions have also been utilized to achieve stereocontrol. The photochemical addition of acrylonitrile to a chiral 1,4-dihydropyridine (B1200194) has been shown to produce azabicyclo[4.2.0]octanes with enantiomeric excesses ranging from 15% to 45%. rsc.org Furthermore, visible-light-promoted intermolecular [2+2] cycloaddition reactions between alkenes and 1,4-dihydropyridines have been reported to proceed with good stereoselectivity, yielding 2-azabicyclo[4.2.0]octane compounds with yields between 56% and 99%. google.com
Table 2: Diastereoselective and Enantioselective Syntheses of Bicyclic Analogs
| Method | Key Transformation | Catalyst/Reagent | Stereochemical Outcome | Reference |
| Isomerization/Cycloaddition | Enantioselective isomerization of an allene followed by diastereoselective [2+2] cycloaddition | Thiourea catalyst and Bi(OTf)₃ | Good diastereoselectivity and enantioselectivity | nih.gov |
| 1,4-Addition | Diastereoselective 1,4-addition of nitromethane to 5-trimethylsilyl-2-cyclohexenone | KF-alumina | High diastereopurity (~95%) | clockss.org |
| Photochemical Cycloaddition | Photochemical addition of acrylonitrile to a chiral 1,4-dihydropyridine | Not specified | 15-45% enantiomeric excess | rsc.org |
| Visible-Light Promoted Cycloaddition | Intermolecular [2+2] cycloaddition of alkenes and 1,4-dihydropyridines | Photosensitizer | Good stereoselectivity | google.com |
Process Optimization and Scalability Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and its analogs, several factors are crucial for successful process optimization and scalability.
One of the key considerations is the choice of starting materials and reagents. The use of inexpensive and readily available substrates, such as 1,4-dihydropyridines and alkenes, is advantageous for large-scale production. google.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can significantly improve efficiency and reduce waste. acs.org
Reaction conditions play a vital role in process optimization. Mild reaction conditions, such as those employed in visible-light-promoted cycloadditions, are generally preferred as they often lead to fewer side products and are more energy-efficient. google.com The optimization of parameters like temperature, solvent, and catalyst loading is essential to maximize yield and selectivity. For example, in the synthesis of a 2-azabicyclo[3.3.0]octane derivative, a related bicyclic system, a one-pot reductive amination and cyclization sequence was optimized to achieve a good yield. scielo.br
The development of robust and scalable purification methods is also critical. Chromatographic purification, while common in the laboratory, can be challenging and expensive to implement on a large scale. Therefore, exploring alternative purification techniques like crystallization or distillation is often necessary.
Furthermore, for enantioselective syntheses, the use of efficient and recyclable chiral catalysts or resolving agents is a key factor in developing a cost-effective process. For instance, the use of L-(+)-mandelic acid as a resolving agent in the synthesis of ramipril, which contains a 2-azabicyclo[3.3.0]octane core, demonstrates a cost-effective and environmentally benign approach. nih.gov
Table 3: Considerations for Process Optimization and Scalability
| Factor | Consideration | Example/Benefit | Reference |
| Starting Materials | Use of inexpensive and readily available substrates. | 1,4-dihydropyridines and alkenes for visible-light promoted cycloadditions. | google.com |
| Reaction Strategy | Implementation of one-pot or tandem reactions. | Reduces the need for isolation and purification of intermediates, improving efficiency. | acs.orgscispace.com |
| Reaction Conditions | Optimization of temperature, solvent, and catalyst loading. | Mild conditions, such as those in visible-light promoted reactions, can improve selectivity and reduce energy consumption. | google.com |
| Purification | Development of scalable purification methods. | Exploring crystallization or distillation as alternatives to large-scale chromatography. | |
| Stereocontrol | Use of efficient and recyclable chiral catalysts or resolving agents. | L-(+)-mandelic acid as a cheap and recyclable resolving agent in the synthesis of ramipril. | nih.gov |
Chemical Reactivity and Transformations of 2 Thia 5 Azabicyclo 4.2.0 Octane Derivatives
Reactions Involving the Azabicyclo[4.2.0]octane Ring System
The reactivity of the azabicyclo[4.2.0]octane ring system is diverse, with reactions often targeting the strained four-membered ring or the functional groups attached to the bicyclic core. For instance, in related azabicyclo[4.2.0]octane systems, photochemical cycloadditions are a key method for their synthesis. rsc.org The subsequent chemical transformations of these photoproducts highlight the reactivity of the ring system.
Reductive debenzylation of a heteroanellated azabicyclo[4.2.0]octane has been shown to induce cleavage of the C1/C8b bond, leading to the formation of an eight-membered lactam ring, an azocane. thieme-connect.comresearchgate.net This demonstrates a pathway for ring expansion. Furthermore, intramolecular [2+2] photocycloaddition reactions of 4-(2'-aminoethyl)quinolones can yield the cyclobutane (B1203170) core of the azabicyclo[4.2.0]octane system with good chemo-, regio-, and stereoselectivity. researchgate.net
Cyclobutane Ring Opening Reactions and Mechanisms
The strained cyclobutane ring within the 2-thia-5-azabicyclo[4.2.0]octane framework is susceptible to ring-opening reactions under various conditions, providing a versatile route to more complex molecular architectures.
Electrocyclic ring-opening reactions of cyclobutenes can be induced either thermally or photochemically, and the stereochemical outcome is dictated by the Woodward-Hoffmann rules. wikipedia.org In thermal reactions of 4π electron systems like cyclobutene (B1205218), a conrotatory ring opening is observed. masterorganicchemistry.comimperial.ac.uk This means that the substituents on the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.com
Conversely, photochemical ring-opening reactions of 4π systems proceed through a disrotatory mechanism, where the substituents rotate in opposite directions. masterorganicchemistry.comimperial.ac.uk The choice between thermal and photochemical methods can thus lead to different stereoisomeric products. masterorganicchemistry.com While these principles are general for cyclobutene systems, their application to this compound derivatives would be influenced by the specific substituents and the heteroatoms present in the rings. For instance, the photochemical [2+2] cycloaddition is a common method for forming cyclobutane rings, which can then be subjected to thermal ring-opening reactions. acs.org
The opening of the cyclobutane ring in azabicyclo[4.2.0]octane derivatives can also be influenced by acidic or basic conditions. For example, the ring opening of 8-cyano-2-azabicyclo[4.2.0]octane has been observed under both acidic and basic conditions, leading to different products. rsc.org Under basic conditions, it can yield 1,4,5,6-tetrahydropyridylpropionitrile, while acidic conditions can lead to the formation of a piperidine-2-ol derivative. rsc.org
In a related system, a retro-benzilic acid rearrangement of a heteroanellated hydroxycyclobutanecarboxylate to a cyclopentadione was achieved by treatment with potassium carbonate, indicating that basic conditions can facilitate ring expansion through rearrangement. thieme-connect.comresearchgate.net This rearrangement is driven by the strong electron-donating pressure from the oxy anion generated upon deprotection. thieme-connect.com
The stereochemistry of the ring-opening reaction is a crucial aspect, as it determines the geometry of the resulting acyclic or expanded ring product. As mentioned, thermal and photochemical electrocyclic reactions follow specific stereochemical pathways (conrotatory and disrotatory, respectively). wikipedia.orgmasterorganicchemistry.com
The stereochemical outcome of these reactions is predictable based on the symmetry of the highest occupied molecular orbital (HOMO) of the reactant. masterorganicchemistry.com For thermal reactions, the conrotatory motion ensures that the resulting p-orbitals have the same symmetry as the HOMO of the product diene. masterorganicchemistry.com In photochemical reactions, excitation to a higher energy molecular orbital changes the symmetry requirements, leading to a disrotatory opening. masterorganicchemistry.com These principles allow for the selective synthesis of specific stereoisomers. For instance, the thermal ring opening of cis-3,4-dimethylcyclobutene exclusively produces cis,trans-hexa-2,4-diene, while the trans isomer gives the trans,trans diene. wikipedia.org
Transformations of the Thia-Azabicyclo Moiety
The presence of the sulfur atom in the this compound ring system introduces additional avenues for chemical transformations, particularly at the sulfur center.
The sulfur atom in the thia-azabicyclo moiety can be readily oxidized to form sulfoxides or sulfones. This transformation significantly alters the electronic properties and polarity of the molecule. Common oxidizing agents for this purpose include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide. The degree of oxidation can often be controlled by the reaction conditions. For example, in the synthesis of related cephalosporin (B10832234) derivatives, which contain a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, oxidation of a 3-hydroxymethyl group to a 3-formyl group can be achieved using a hypervalent iodine oxidant in the presence of a catalyst like TEMPO. google.com The oxidation of cysteine to cysteic acid, where the thiol group is fully oxidized to a sulfonic acid, is a biological example of extensive sulfur oxidation. atamanchemicals.com
The oxidation state of the sulfur atom can have a profound impact on the biological activity of the molecule. For instance, in the cephalosporin class of antibiotics, the sulfur atom is a key component for their stability against β-lactamase enzymes.
Modifications at the Nitrogen Atom
The nitrogen atom at position 5 of the this compound ring system is a key site for chemical modification. Alterations at this position can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives.
One common modification is N-acylation . For instance, the amino group at the 7-position is frequently acylated to introduce various side chains. This is a crucial step in the synthesis of many cephalosporin antibiotics. An example is the acylation of 7-amino-3-chloro-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid p-nitrobenzyl ester with 2-thienylacetyl chloride in the presence of N,N-dimethylaniline to yield the corresponding 7-[2-(2-thienyl)acetamido] derivative. google.com
Another important reaction is N-alkylation . While less common in the final drug structures, N-alkylation of the bicyclic nitrogen can be used to introduce specific functionalities or to study the structure-activity relationships.
The nitrogen atom can also participate in substitution reactions . These reactions can lead to the formation of a variety of derivatives with different substituents at the nitrogen atom, thereby modulating the molecule's properties.
Functional Group Interconversions on Bicyclic Side Chains
Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comub.eduimperial.ac.ukfiveable.me In the context of this compound derivatives, FGIs are extensively used to modify the side chains attached to the bicyclic core, particularly at the C-3 and C-7 positions, to enhance antibacterial activity and spectrum.
A notable example is the modification of the C-3 side chain. The acetoxymethyl group at C-3 of the cephalosporin nucleus can be displaced by various nucleophiles to introduce new functionalities. For example, reaction with 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) can introduce a thiadiazolylthiomethyl group, a common feature in many potent cephalosporins. nih.gov
The side chain at the C-7 position, typically an acylamino group, is also a prime target for FGI. The nature of the acyl group significantly impacts the antibacterial spectrum. For instance, the phenylacetyl group in some derivatives can be enzymatically or chemically cleaved and replaced with other acyl groups to generate semi-synthetic cephalosporins with improved properties. google.com
Below is a table summarizing some common functional group interconversions on the side chains of this compound derivatives:
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Position |
| Acetoxymethyl | Thiol Nucleophile | Thio-substituted methyl | C-3 |
| Amine | Acyl Chloride | Amide | C-7 |
| Carboxylic Acid Ester | Hydrogenation | Carboxylic Acid | C-2 |
Rearrangement Reactions
The this compound skeleton can undergo various rearrangement reactions, often driven by ring strain. These rearrangements can lead to the formation of different bicyclic or monocyclic systems.
One of the most significant rearrangements is the penam (B1241934) to cepham (B1241629) (or cephem) ring expansion . This type of reaction is historically important in the synthesis of cephalosporin antibiotics from penicillin precursors. For example, the rearrangement of penicillin sulfoxides in the presence of appropriate reagents can lead to the formation of the six-membered dihydrothiazine ring characteristic of cephalosporins. google.com
Conversely, conversion of cepham systems into penam systems has also been reported. For example, certain 3-bromo-4-methoxycepham derivatives can be converted into penam systems, which can be useful for determining stereochemical configurations. acs.org
Thermal rearrangements are also possible. For instance, 7-azabicyclo[4.2.0]oct-3-ene, a related bicyclic system, can undergo thermal rearrangement to form 6-azabicyclo[3.2.1]oct-2-ene. While not a direct example involving the 2-thia-5-aza core, it illustrates the potential for skeletal rearrangements in these strained bicyclic structures.
These rearrangement reactions are crucial not only for the synthesis of novel antibiotic structures but also for understanding the inherent chemical properties and stability of the this compound ring system.
Stereochemical Considerations and Conformational Analysis
Chiral Recognition and Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure 2-thia-5-azabicyclo[4.2.0]octane derivatives is a significant challenge, often resulting in racemic mixtures unless specific asymmetric strategies are employed. Asymmetric synthesis is crucial as different enantiomers can exhibit varied biological activities and interactions with chiral environments like enzymes and receptors.
Several approaches developed for analogous bicyclic systems can be adapted for the asymmetric synthesis of this heterocyclic scaffold.
Photochemical Cycloaddition : Stereoselective photochemical addition of reactants to chiral 1,4-dihydropyridines has been used to produce chiral 2-azabicyclo[4.2.0]octane derivatives, achieving enantiomeric excesses ranging from 15–45%. rsc.org This method could potentially be applied by using appropriately substituted sulfur-containing precursors.
Chiral Auxiliaries : The use of chiral auxiliaries attached to the synthetic precursors can direct the stereochemical outcome of key bond-forming reactions. For instance, in the synthesis of related bicyclic imides, the substituent on a chiral oxazolidine (B1195125) auxiliary controls the stereogenic outcome during alkylation reactions. iranchembook.ir
Enzymatic Resolutions : Enzymatic methods, particularly kinetic resolutions, offer a powerful tool for separating enantiomers. For the related 7-azabicyclo[4.2.0]oct-3-en-8-one, Candida antarctica lipase (B570770) B (CAL-B) has been used to selectively acylate one enantiomer, yielding the other in high enantiomeric excess.
Enantiomeric Excess Determination and Control
Controlling and accurately measuring the enantiomeric excess (e.e.) is paramount in asymmetric synthesis. For bicyclic systems analogous to this compound, several methods are utilized for this purpose.
The primary techniques for determining enantiomeric purity include:
Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used method for separating enantiomers, allowing for their quantification. For instance, chiral HPLC has been successfully applied to resolve racemic mixtures of 7-azabicyclo[4.2.0]oct-3-en-8-one, achieving enantiomeric excesses greater than 99%.
NMR Spectroscopy with Chiral Shift Reagents : The use of chiral lanthanide shift reagents or the formation of diastereomeric derivatives with a chiral resolving agent can allow for the differentiation and integration of signals corresponding to each enantiomer in the NMR spectrum.
The table below summarizes common methods for the resolution and determination of enantiomeric excess in related azabicyclo[4.2.0] systems.
| Method | Compound Type | Achieved Enantiomeric Excess (%) | Yield (%) | Reference |
| Enzymatic Kinetic Resolution (CAL-B) | 7-Azabicyclo[4.2.0]oct-3-en-8-one | 98.5 | 72 | |
| Chiral HPLC | 7-Azabicyclo[4.2.0]oct-3-en-8-one | 99.2 | 65 | |
| Diastereomeric Salt Formation | 7-Azabicyclo[4.2.0]oct-3-en-8-one | 85.7 | 58 |
Diastereomeric Ratios in Synthesis and Interconversions
Many synthetic routes leading to the bicyclo[4.2.0]octane framework can generate multiple diastereomers due to the formation of several stereocenters. The control and determination of diastereomeric ratios (d.r.) are critical for isolating the desired product.
For example, in copper(I)-catalyzed intramolecular [2+2] photocycloaddition reactions to form bicyclo[4.2.0]octane systems, diastereomeric ratios of 89:11 have been reported. acs.org Similarly, the reduction of N-substituted imides to form lactams can result in an exo/endo diastereomeric ratio of 85:15. acs.org The determination of these ratios is typically accomplished through ¹H NMR spectroscopy by analyzing the unpurified reaction mixture. ethz.ch
Cyclization reactions to form bicyclic systems can be highly diastereoselective. The cyclization of a Boc-(S)-Ser-(S)-Pro-OMe peptide to form a 6,5-bicyclic skeleton was found to be highly diastereoselective, creating a new chiral center with a specific (S) configuration. acs.org However, the introduction of a sulfur atom can alter this selectivity; the oxidation and cyclization of a diastereomeric mixture of Boc-(R,S)-MeS-(S)-Pro-OMe proceeded with low stereoselectivity, yielding a 6:4 ratio of diastereomers at the ring fusion. acs.org This highlights the subtle electronic and steric influences of heteroatoms on the transition states of cyclization reactions.
Conformational Dynamics of the Bicyclo[4.2.0]octane Ring System
The conformation of the bicyclo[4.2.0]octane system is characterized by a non-planar structure. X-ray crystallographic studies of related azabicyclic compounds show that the six-membered ring typically adopts a chair-like or twisted-chair conformation to minimize torsional strain. In contrast, the fused four-membered cyclobutane (B1203170) ring is often forced into a more planar geometry due to the inherent ring strain.
The system is not static. The six-membered ring can undergo conformational inversion, and the molecule as a whole can participate in complex dynamic processes. Thermal isomerization studies on bicyclo[4.2.0]oct-2-enes reveal that the molecule can undergo epimerization and si.edu-sigmatropic migrations, suggesting the involvement of a conformationally flexible diradical intermediate. researchgate.net These dynamic processes allow the molecule to explore different conformational spaces. psu.edu
The introduction of heteroatoms like sulfur and nitrogen into the bicyclo[4.2.0]octane framework significantly influences its conformational preferences and reactivity.
Nitrogen Atom : The nitrogen atom at position 5 can undergo pyramidal inversion, leading to different N-invertomers (isomers differing in the orientation of the substituent on the nitrogen). The stereochemistry of the N-substituent (axial vs. equatorial) can profoundly affect the molecule's interaction with biological targets and its reactivity in chemical transformations. academie-sciences.fr In related bicyclic amines like tropanes and granatanes, the equatorial/axial invertomer ratio is influenced by the solvent polarity and the nature of the N-substituent. academie-sciences.fr
Sulfur Atom : The sulfur atom at position 2 introduces its own set of conformational biases. The C-S bond lengths and C-S-C bond angles will dictate the pucker of the six-membered ring. Furthermore, oxidation of the sulfur to a sulfoxide (B87167) or sulfone can dramatically alter the ring's geometry and polarity. For instance, in an analogous spirocyclic system, a sulfone group was found to planarize the thiolane ring.
Substituents : Other substituents on the ring can create steric hindrance or engage in non-covalent interactions that favor specific conformations. For example, fluorination of cephalosporin (B10832234) analogues (which contain a 5-thia-1-azabicyclo[4.2.0]octane core) is a strategy used to probe and influence the binding pose of these molecules with their target enzymes. uit.no
Stereochemical Assignment Methodologies (e.g., NMR, X-ray Crystallography)
Unambiguous determination of the three-dimensional structure, including both relative and absolute stereochemistry, is essential. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.
X-ray Crystallography : This technique provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the relative configuration of all stereocenters. It has been used to confirm the cis-fusion of the rings in various bicyclo[4.2.0]octane derivatives and to characterize the conformation of the fused rings. researchgate.net For example, crystallographic data for cephalosporin derivatives have provided detailed insights into the geometry of the 5-thia-1-azabicyclo[4.2.0]octane ring system. google.com
NMR Spectroscopy : NMR is a crucial tool for structural elucidation in solution.
¹H NMR : Coupling constants (J-values) between protons on adjacent carbons provide information about dihedral angles, which helps to define the ring conformation. Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, which is invaluable for assigning relative stereochemistry.
¹³C NMR : The chemical shifts of carbon atoms are sensitive to their local electronic and steric environment. Computational DFT calculations combined with ¹³C NMR data have been effectively used to determine the preferred stereochemistry of N-invertomers in related bicyclic amine systems. academie-sciences.fr Specific chemical shifts can be indicative of the cepham (B1241629) nucleus (8-oxo-1-thia-5-azabicyclo[4.2.0]octane). sci-hub.se
Information regarding the specific NMR data for this compound hydrochloride is available, supporting its structural characterization. bldpharm.comguidechem.com
Computational and Theoretical Investigations of 2 Thia 5 Azabicyclo 4.2.0 Octane
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) methods are essential for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states. For bicyclic systems like 2-Thia-5-azabicyclo[4.2.0]octane, QM studies are particularly insightful for understanding thermally or photochemically induced cycloaddition and ring-opening reactions.
The electrocyclic ring-opening of fused cyclobutene (B1205218) rings, such as the one present in the bicyclo[4.2.0]octane framework, has been a subject of extensive mechanistic study. researchgate.netresearchgate.net Theoretical calculations are crucial for distinguishing between different possible pathways, primarily the "allowed" conrotatory and the "forbidden" disrotatory routes as predicted by the Woodward-Hoffmann rules. researchgate.net
For the parent carbocyclic cis-bicyclo[4.2.0]oct-7-ene, computational studies have shown a clear preference for a conrotatory ring-opening to form cis,trans-1,3-cyclooctadiene, which then isomerizes. researchgate.net However, in some heterocyclic derivatives, the possibility of a disrotatory, or "anti-Woodward-Hoffmann," mechanism has been debated. researchgate.netresearchgate.net For push-pull substituted 2-thia-4-azabicyclo[3.2.0]hepta-3,6-dienes, a related but smaller bicyclic system, high-level computational studies confirmed that the conrotatory pathway remains the lowest energy option. researchgate.net It was found that the disrotatory transition state's role could shift depending on the substituents on the bicyclic structure. researchgate.net
Transition state analysis for this compound would similarly involve locating the transition state structures for both conrotatory and disrotatory ring-opening pathways. The calculated activation energies for these transition states would determine the preferred mechanistic route. Such studies often find that [2+2] cycloadducts, like the bicyclo[4.2.0] system, can isomerize to more stable [4+2] cycloadducts through diradical pathways or undergo a competitive conrotatory ring-opening. researchgate.netresearchgate.net The presence of the sulfur and nitrogen heteroatoms in the this compound skeleton is expected to significantly influence the energetics of these pathways compared to the carbocyclic analogue.
The kinetic isotope effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. wikipedia.org It measures the change in reaction rate when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, whereas a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-making. wikipedia.org
In the study of the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene, deuterium (B1214612) labeling was used to distinguish between possible mechanisms. researchgate.netiitd.ac.in One proposed pathway involved the formation of a transient cis,trans-1,3-cyclooctadiene intermediate, followed by a rate-determining iitd.ac.inacs.org hydrogen shift to yield the final product. researchgate.netiitd.ac.in This pathway would be expected to show a substantial primary KIE. However, the experimentally observed rate constant ratio (kH/kD) at 250°C was only 1.17, which is indicative of a small, secondary KIE. researchgate.netiitd.ac.in This result effectively ruled out the iitd.ac.inacs.org hydrogen shift mechanism, lending support to a direct ring-opening pathway. researchgate.netiitd.ac.in Computational calculations of the KIEs for this system were in good agreement with the experimental values. researchgate.net
For this compound, similar KIE studies, both experimental and computational, would be invaluable for elucidating the mechanisms of its rearrangements and cycloaddition reactions. By strategically placing isotopes (e.g., ²H, ¹³C, ¹⁵N, ³⁴S) and comparing computed KIEs with experimental data, one could verify transition state structures and confirm or rule out proposed mechanistic pathways.
Density Functional Theory (DFT) Applications in Structural Analysis
Density Functional Theory (DFT) has become a standard computational method in chemistry for predicting the electronic structure and properties of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying relatively large molecules like this compound.
DFT calculations can also map out energetic profiles for conformational changes or reaction pathways. By calculating the relative energies of different isomers, conformers, and transition states, a comprehensive picture of the molecule's potential energy surface can be constructed.
Below is a representative table of structural parameters for a bicyclo[4.2.0] system, illustrating the type of data obtained from DFT geometry optimization.
| Parameter | Optimized Value | Description |
| Ring Fusion Bond | ~1.55-1.58 Å | The central C-C bond shared by both rings. |
| Lactam N-C(O) Bond | ~1.41-1.43 Å | The amide bond within the six-membered ring. |
| Four-Membered Ring C-C | ~1.54-1.56 Å | Bonds within the strained cyclobutane-like ring. |
| Ring Junction Angle | ~95-100° | The angle at the fusion of the two rings. |
| Puckering Angle | Variable | Describes the deviation from planarity of the six-membered ring. |
Note: The values are typical for related bicyclo[4.2.0] systems and serve as an illustration. Specific values for this compound would require dedicated DFT calculations.
Following a successful geometry optimization, DFT calculations can be used to compute the vibrational frequencies of the molecule. This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the fundamental vibrational modes of the molecule, which can be experimentally observed using infrared (IR) and Raman spectroscopy.
Correlation between the computed vibrational spectrum and the experimental spectrum serves as a critical validation of the optimized geometry. ic.ac.uk If the calculated frequencies match the observed spectral peaks, it provides strong evidence that the computed structure is a true representation of the molecule. Discrepancies can point to an incorrect structural assignment or the presence of multiple conformers. Furthermore, analysis of the vibrational modes (e.g., C=O stretch, N-H bend, C-S stretch) allows for the definitive assignment of peaks in the experimental spectra. While specific data for this compound is not present in the search results, computational tools can predict such spectra. For instance, mass spectrometry data, including precursor m/z values, are often predicted and compared with experimental results for structural confirmation of related complex molecules. nih.gov
Molecular Modeling and Conformational Landscape Exploration
The this compound framework, with its fused-ring system, possesses a distinct and complex conformational landscape. Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum methods, are employed to explore this landscape. acs.org The goal is to identify all low-energy conformers (stable states) and the transition states that connect them, thereby understanding the molecule's flexibility and shape.
The bicyclo[4.2.0] system is characterized by the fusion of a flexible six-membered ring and a rigid, strained four-membered ring. The six-membered thia-azacyclohexane ring can likely adopt several conformations, such as chair, boat, and twist-boat forms. The fusion to the cyclobutane (B1203170) ring, however, restricts this flexibility. Conformational analyses, often performed using methods like Monte Carlo searches or molecular dynamics simulations, can systematically explore the possible arrangements and their relative energies. acs.org
For example, conformational studies on tetrapeptides containing a bicyclic system were used to determine which diastereomers were effective at inducing specific secondary structures like turns. acs.org These studies revealed that the bicyclic system restricts key torsion angles of the peptide backbone. acs.org Similarly, for this compound, molecular modeling would reveal the preferred puckering of the six-membered ring and the orientation of any substituents. Understanding the conformational preferences and the energy barriers between conformers is critical, as the molecule's shape dictates its chemical reactivity and interactions with other molecules.
Prediction of Stereochemical Outcomes and Selectivity
The three-dimensional arrangement of atoms in the this compound framework is crucial for its biological activity. Computational methods are instrumental in predicting the most stable conformations and the stereochemical outcomes of reactions involving this scaffold.
Theoretical investigations of analogous systems, such as the cephalosporin (B10832234) nucleus, have demonstrated the power of quantum mechanical calculations in determining conformational preferences. nih.govbu.edu.eg Methods like Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 6-31G*, 6-311++G**) are employed to map the potential energy surface of the molecule. nih.govbu.edu.eg For the this compound system, these calculations would identify the different possible puckering conformations of the fused rings.
For instance, in studies of the cephalosporin nucleus, two primary low-energy conformations, often referred to as "S1-up" and "C2-up," have been identified. nih.govbu.edu.eg The relative energies of these conformers and the energy barriers for their interconversion can be calculated, providing a measure of the conformational flexibility of the bicyclic system. nih.govbu.edu.eg Similar analyses for this compound would predict its most likely three-dimensional structure.
Furthermore, computational models can predict the stereoselectivity of reactions, such as the addition of substituents to the bicyclic core. By modeling the transition states of different reaction pathways, the activation energies for the formation of various stereoisomers can be determined. The pathway with the lower activation energy is predicted to be the favored one, thus forecasting the dominant stereochemical outcome. Density functional theory (DFT) studies have been effectively used to elucidate the stereochemical outcomes in reactions involving similar N,S-acetal-containing structures. acs.org
Table 1: Computational Methods for Stereochemical Prediction
| Computational Method | Application | Predicted Properties |
| Hartree-Fock (HF) | Conformational analysis | Stable conformers, relative energies |
| Density Functional Theory (DFT) | Conformational analysis, transition state modeling | Stable conformers, reaction pathways, activation energies, stereoselectivity |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy conformational analysis | Precise relative energies of conformers |
| Molecular Mechanics (MM) | Preliminary conformational searches | Identification of potential low-energy conformers for further quantum mechanical analysis |
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound dictates its reactivity. Computational chemistry provides a detailed picture of the electron distribution within the molecule, allowing for the prediction of its reactive sites.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a fundamental approach. The HOMO indicates regions of the molecule that are likely to act as electron donors (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites). For the this compound system, the distribution and energies of these orbitals would highlight the most probable sites for electrophilic and nucleophilic attack.
Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the electronic structure. rsc.org By examining the topology of the electron density, QTAIM can characterize the nature of chemical bonds and identify critical points that are indicative of reactivity. rsc.org For example, the ellipticity of the C=C bond in cephalosporin analogues has been correlated with their reactivity. rsc.org
Furthermore, computational methods can quantify the reactivity of the β-lactam ring, a key feature in many related antibiotics. The "amidicity" index, which can be calculated from the computed enthalpies of hydrogenation of the amide carbonyl, provides a measure of the amide character and, consequently, the stability of the β-lactam ring. nih.gov A lower amidicity generally correlates with higher reactivity of the β-lactam towards nucleophilic attack, a crucial step in the mechanism of action of many β-lactam antibiotics. nih.gov
Computational studies on cephalosporins have also revealed how the electronic features of the molecule influence its hydrolysis. rsc.org The localization of the electron lone pair on the nitrogen atom has been shown to be a key factor in determining the rate of hydrolysis. rsc.org Similar analyses for this compound would provide valuable predictions about its stability and susceptibility to hydrolysis.
Table 2: Parameters for Reactivity Prediction
| Parameter | Computational Method | Significance |
| HOMO/LUMO Energies and Distribution | DFT, HF | Predicts sites for nucleophilic and electrophilic attack |
| QTAIM Bond Critical Points | DFT | Characterizes bond strength and nature, identifies reactive sites |
| Amidicity Index | DFT (Enthalpy Calculations) | Quantifies the stability and reactivity of the β-lactam ring |
| Molecular Electrostatic Potential (MEP) | DFT, HF | Visualizes electron-rich and electron-poor regions, indicating sites for electrostatic interactions |
Role of 2 Thia 5 Azabicyclo 4.2.0 Octane As a Privileged Scaffold in Chemical Design
Conceptual Framework of Privileged Scaffolds in Medicinal Chemistry
The term "privileged scaffold" was first introduced in 1988 to describe molecular frameworks that are capable of serving as ligands for multiple, often unrelated, biological targets. researchgate.netmdpi.comufrj.br These structures possess a unique combination of features that allow them to present functional groups in a precise three-dimensional arrangement, enabling interaction with a variety of protein binding sites. mdpi.comnih.gov The utility of privileged scaffolds lies in their pre-validation by nature or by extensive synthetic exploration, suggesting that they occupy a favorable region of chemical space for biological activity. nih.govhebmu.edu.cn
The strategy of using privileged scaffolds is a powerful approach in drug discovery. researchgate.netnih.gov It allows for the creation of compound libraries that are enriched with biologically active molecules, thereby increasing the efficiency of identifying new drug candidates. nih.gov These scaffolds provide a drug-like foundation upon which diverse functional groups can be appended to modulate potency, selectivity, and pharmacokinetic properties. researchgate.nethebmu.edu.cn
Scaffold Rigidity and its Impact on Chemical Space
A key characteristic of many privileged scaffolds, including the 5-thia-1-azabicyclo[4.2.0]octane system, is their conformational rigidity. lifechemicals.comnih.gov In medicinal chemistry, constraining the flexibility of a molecule can be a highly effective strategy. nih.govresearchgate.net A flexible molecule can adopt a multitude of conformations, and only a specific one is typically responsible for binding to a biological target. The energetic cost of forcing the molecule into this "bioactive" conformation, known as the entropy penalty, can reduce binding affinity. lifechemicals.comunina.it
By starting with a rigid scaffold, the number of possible conformations is significantly reduced. lifechemicals.com This pre-organization of the molecule can lead to a lower entropic loss upon binding, potentially resulting in higher potency and selectivity. nih.gov The rigidity of the scaffold ensures that the appended chemical functionalities are held in a well-defined spatial orientation, which can be optimized for precise interactions with the target protein. lifechemicals.com This controlled exploration of three-dimensional space is a critical advantage in designing potent and selective therapeutic agents. nih.gov
The 5-Thia-1-azabicyclo[4.2.0]octane System as a Characteristic Structural Motif
The 5-thia-1-azabicyclo[4.2.0]octane system is the defining structural motif of all cephalosporin (B10832234) antibiotics. wikipedia.orgresearchgate.net This bicyclic structure consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. wikipedia.orgnotesforbiology.com This core, known as the cephem nucleus, is the pharmacophore responsible for the antibacterial activity of cephalosporins. wikipedia.orgijesir.org
The unique, strained geometry of the fused β-lactam ring is crucial for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. wikipedia.orgresearchgate.net The stability of this core against certain bacterial resistance enzymes (β-lactamases) and its amenability to chemical modification at specific positions have made it an incredibly versatile and enduring scaffold in the development of new antibiotics. wikipedia.orgnih.gov
Scaffold Hopping Strategies for Analog Generation
Scaffold hopping is a prominent strategy in medicinal chemistry used to design new compounds by replacing the central core (scaffold) of a known active molecule with a structurally different one, while preserving the key interactions responsible for biological activity. psu.edunih.gov This technique is valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or a more favorable intellectual property position. nih.govniper.gov.in
In the context of the 5-thia-1-azabicyclo[4.2.0]octane system, scaffold hopping could involve replacing the cephem nucleus with other bicyclic or even monocyclic structures that mimic its essential three-dimensional shape and pharmacophoric features. psu.eduresearchgate.net The goal is to identify bioisosteres—different structural motifs that produce similar biological effects. niper.gov.in Computational tools and structure-based design are often employed to identify potential replacement scaffolds that can orient the necessary functional groups in a similar manner to the original cephalosporin structure. researchgate.netresearchgate.net
Table 1: Common Scaffold Hopping Strategies This table is interactive. You can sort and filter the data.
| Strategy | Description | Potential Advantage |
|---|---|---|
| Heterocycle Replacement | Replacing one heterocyclic ring system with another. nih.gov | Altering metabolic stability, solubility, and target interactions. niper.gov.in |
| Ring Opening/Closure | Modifying the ring structure by cleaving or forming bonds to alter flexibility. psu.edu | Optimizing conformational rigidity and entropy of binding. psu.edu |
| Peptidomimetics | Designing scaffolds that mimic the structure of peptides. nih.gov | Improving oral bioavailability and metabolic stability over peptide-based leads. |
| Topology-Based Hopping | Using computational methods to find scaffolds with similar 3D topology and pharmacophore points. psu.eduresearchgate.net | Discovering structurally novel and non-obvious lead compounds. |
Derivations and their Structural Diversity Around the Bicyclic Core
The enduring success of the cephalosporin class of antibiotics is a direct result of the extensive structural diversity that has been achieved through chemical modifications of the 5-thia-1-azabicyclo[4.2.0]octane core. wikipedia.orgopen.edu The two primary sites for modification are the C-7 position of the β-lactam ring and the C-3 position of the dihydrothiazine ring. wikipedia.orgwikipedia.org
Modifications at C-7: The acylamino side chain at the C-7 position significantly influences the antibacterial spectrum and potency. wikipedia.orgwikipedia.org Varying this group has led to the development of cephalosporins with enhanced activity against different types of bacteria and increased resistance to β-lactamase enzymes. wikipedia.orgopen.edu
Modifications at C-3: The substituent at the C-3 position primarily affects the pharmacokinetic properties of the molecule, such as its metabolic stability and duration of action. wikipedia.orgwikipedia.org
This ability to systematically modify the core structure has led to the creation of multiple "generations" of cephalosporins, each with a distinct profile of activity and clinical use. wikipedia.orgnotesforbiology.com The introduction of different chemical groups, such as aminothiazole rings and iminomethoxy groups, has been instrumental in expanding the utility of this privileged scaffold. wikipedia.org
Applications in Scaffold-Based Drug Discovery Research
The 5-thia-1-azabicyclo[4.2.0]octane scaffold serves as a classic example of scaffold-based drug discovery. nih.gov This approach leverages the known biological activity of a core structure to generate libraries of related compounds for screening against various therapeutic targets. The inherent drug-like properties of the cephalosporin nucleus make it an attractive starting point for developing new therapeutic agents, even beyond the realm of antibiotics.
Historical Context: The Cephalosporin Framework and its Core Structure
The story of the cephalosporin framework began in 1945 when Giuseppe Brotzu, an Italian pharmacologist, discovered that a fungus, Cephalosporium acremonium (now known as Acremonium strictum), produced substances with antibacterial properties. wikipedia.orgresearchgate.net This fungus was isolated from a sewage outfall in Sardinia. wikipedia.orgnih.gov
Subsequent research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of the key antibiotic substance, named cephalosporin C, in the early 1950s. nih.govoup.com A crucial breakthrough occurred when they determined the structure of cephalosporin C and isolated its nucleus, 7-aminocephalosporanic acid (7-ACA). nih.govontosight.ai This core structure, containing the 5-thia-1-azabicyclo[4.2.0]octane system, proved to be analogous to the penicillin nucleus (6-aminopenicillanic acid) but was notably resistant to the penicillinase enzymes that were rendering many penicillins ineffective. nih.gov
The isolation of 7-ACA was a pivotal moment, as it opened the door for the semi-synthesis of thousands of cephalosporin derivatives. nih.gov By modifying the side chains attached to the 7-ACA core, researchers at Eli Lilly and Company developed the first commercially available cephalosporin, cefalotin, which was launched in 1964. wikipedia.orgwikipedia.org This marked the beginning of a multi-generational family of antibiotics all built upon the same privileged scaffold, a testament to its versatility and profound impact on medicine. wikipedia.orgopen.edu
Development of β-Lactamase Inhibitors Incorporating the Scaffold
The effectiveness of β-lactam antibiotics, a cornerstone of antibacterial therapy, is increasingly compromised by β-lactamase enzymes, which neutralize these drugs by hydrolyzing their characteristic β-lactam ring. nih.gov This has driven the development of β-lactamase inhibitors, which are compounds designed to disable these resistance-conferring enzymes, thereby restoring the activity of β-lactam antibiotics. The 2-thia-5-azabicyclo[4.2.0]octane scaffold has emerged as a highly adaptable foundation for creating powerful β-lactamase inhibitors. google.com
A prominent example is tazobactam, a penam (B1241934) sulfone that irreversibly inhibits a broad array of β-lactamases. nih.gov Its inhibitory action begins with the acylation of a serine residue in the active site of the β-lactamase. This is followed by a cascade of chemical transformations that result in a stable, non-functional enzyme-inhibitor complex. The this compound core facilitates the initial acylation, while the sulfone group is instrumental in the subsequent fragmentation and permanent deactivation of the enzyme. nih.gov
Sulbactam (B1307) is another key β-lactamase inhibitor derived from this scaffold. google.com Like tazobactam, sulbactam is a penam sulfone that effectively neutralizes many Class A β-lactamases. google.com It is frequently administered alongside β-lactam antibiotics such as ampicillin (B1664943) to combat bacterial resistance. google.com The fundamental this compound structure is essential for its ability to mimic the natural substrate of the β-lactamase, enabling it to bind to the active site and carry out its inhibitory function.
The field continues to advance with the design of new derivatives of the this compound scaffold to address newly emerging β-lactamase variants. For instance, enmetazobactam, which is structurally similar to tazobactam, was developed to enhance cellular entry and activity. mdpi.com While not based on the this compound scaffold itself, the development of diazabicyclooctanes (DBOs) like avibactam, which are also β-lactamase inhibitors, highlights the ongoing efforts to find novel structures to combat resistance. nih.govnih.gov Avibactam, for example, is effective against a range of β-lactamases, including Class A, Class C, and some Class D enzymes. nih.govresearchgate.net
| Inhibitor | Core Structure Basis | Key Features | Mechanism of Action |
|---|---|---|---|
| Tazobactam | This compound (Penam) | Sulfone group | Irreversible acylation and fragmentation. nih.gov |
| Sulbactam | This compound (Penam) | Sulfone group | Irreversible acylation. google.com |
| Enmetazobactam | Penicillanic acid derivative | Methyl group on triazole ring for enhanced cell entry. mdpi.com | Inhibits primarily Class A β-lactamases. mdpi.com |
| Avibactam | Diazabicyclooctane (DBO) | Non-β-lactam, broad-spectrum activity. nih.gov | Inhibits Class A, C, and some D β-lactamases. nih.govresearchgate.net |
Design of Novel Chemical Entities for Target-Specific Interactions
Beyond its role in combating antibiotic resistance, the this compound scaffold is being explored for creating new chemical entities that interact with other biological targets. The rigid, three-dimensional nature of this scaffold makes it a valuable starting point for fragment-based drug discovery and for optimizing lead compounds. core.ac.uk By strategically altering the substitution patterns on the bicyclic core, chemists can generate libraries of compounds with a wide range of pharmacological activities.
One avenue of research is the development of inhibitors for other serine proteases. The reactive β-lactam ring has the potential to act as a "warhead," covalently modifying the active site serine of enzymes other than β-lactamases. This could lead to treatments for inflammatory diseases by targeting enzymes like human leukocyte elastase.
Furthermore, this scaffold is being used to synthesize novel antibacterial agents that operate through mechanisms other than inhibiting cell wall synthesis. By modifying the functional groups and stereochemistry of the this compound core, researchers are working to develop compounds that can disrupt other vital bacterial functions, such as protein synthesis or DNA replication. This could pave the way for new classes of antibiotics effective against multidrug-resistant bacteria.
The versatility of the this compound scaffold is also being applied in the field of peptidomimetics. The rigid bicyclic structure can be used to constrain the conformation of peptide chains, forcing them to adopt the bioactive shape of a natural peptide ligand. This approach could yield potent and selective modulators of peptide receptors, which are involved in a wide array of physiological processes.
| Target Class | Design Strategy | Potential Therapeutic Application |
|---|---|---|
| Serine Proteases | Covalent modification of the active site serine. | Anti-inflammatory agents. |
| Bacterial Enzymes (non-PBP) | Inhibition of essential cellular processes beyond cell wall synthesis. | Novel antibacterial agents. |
| Peptide Receptors | Peptidomimicry to mimic the bioactive conformation of natural ligands. | Modulators of various physiological processes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
